N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, also known as DBB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DBB has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for research in the areas of neuroscience, cancer biology, and drug discovery.
Wirkmechanismus
The mechanism of action of N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is thought to involve the inhibition of protein kinase CK1δ, which plays a key role in regulating circadian rhythms and other cellular processes. By inhibiting this protein kinase, N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can disrupt the normal functioning of cells and lead to a range of effects, including changes in gene expression and cell growth.
Biochemical and Physiological Effects:
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase CK1δ, as well as changes in gene expression, cell growth, and cell cycle progression. In addition, N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide in lab experiments is its potency and selectivity as a CK1δ inhibitor, which allows for precise manipulation of circadian rhythms and other cellular processes. However, one limitation of using N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, including the development of new treatments for sleep disorders and other conditions related to disrupted circadian rhythms, as well as the development of new cancer therapies. In addition, further research is needed to better understand the mechanism of action of N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide and its potential side effects and toxicity.
Synthesemethoden
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of 4,6-dibromo-2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been found to have a range of potential applications in scientific research. One area of interest is in the field of neuroscience, where N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been shown to act as a potent and selective inhibitor of the protein kinase CK1δ, which plays a key role in regulating circadian rhythms. This makes N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide a promising candidate for the development of new treatments for sleep disorders and other conditions related to disrupted circadian rhythms.
In addition, N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has also been found to exhibit anticancer activity, with studies showing that it can inhibit the growth of various cancer cell lines in vitro. This makes N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2OS/c15-9-6-10(16)12-11(7-9)20-14(17-12)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXSDHLCWBROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.